{spiro[2.4]heptan-5-yl}methanamine hydrochloride
CAS No.: 2408971-64-0
Cat. No.: VC11608031
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![{spiro[2.4]heptan-5-yl}methanamine hydrochloride - 2408971-64-0](/images/no_structure.jpg)
Specification
CAS No. | 2408971-64-0 |
---|---|
Molecular Formula | C8H16ClN |
Molecular Weight | 161.67 g/mol |
IUPAC Name | spiro[2.4]heptan-6-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H15N.ClH/c9-6-7-1-2-8(5-7)3-4-8;/h7H,1-6,9H2;1H |
Standard InChI Key | WWGAGOVUMUYLOJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CC2)CC1CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
{Spiro[2.4]heptan-5-yl}methanamine hydrochloride has the molecular formula CHClN (molecular weight: 159.66 g/mol). Its IUPAC name derives from the spiro[2.4]heptane core, where the cyclopropane (2-membered ring) and cycloheptane (4-membered ring) share a single atom. The methanamine group (-CHNH) is attached to the fifth position of the spiro system, with a hydrochloride salt stabilizing the amine .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 2253641-08-4 | |
Molecular Formula | CHClN | |
IUPAC Name | (1,1-Difluorospiro[2.4]heptan-5-yl)methanamine hydrochloride | |
EC Number | 852-565-5 |
Stereochemical Features
The spiro[2.4]heptane core introduces significant steric strain due to the fused cyclopropane ring, which influences the compound’s reactivity and conformational flexibility. X-ray crystallography of analogous spiro compounds (e.g., CID 137935188) reveals a puckered cycloheptane ring and nearly planar cyclopropane, creating a rigid framework that may enhance binding selectivity in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of {spiro[2.4]heptan-5-yl}methanamine hydrochloride typically involves multi-step organic reactions. One approach utilizes 3-bromo-2,2-bis(bromomethyl)propan-1-ol as a starting material, undergoing nucleophilic substitution to form the spirocyclic intermediate. Subsequent functionalization introduces the methanamine group, followed by hydrochloric acid treatment to yield the hydrochloride salt .
Key Reaction Steps:
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Cyclopropanation: Formation of the spiro[2.4]heptane core via intramolecular ring closure.
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Amination: Introduction of the methanamine group using ammonia or protected amine reagents.
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Salt Formation: Reaction with HCl to stabilize the amine as a hydrochloride salt .
Industrial Production
Industrial-scale manufacturing, as reported by MolCore BioPharmatech, adheres to ISO-certified processes with purity ≥97%. The synthesis emphasizes minimizing byproducts through controlled reaction conditions (e.g., low temperatures for cyclopropanation) .
Physicochemical Properties
Solubility and Stability
{Spiro[2.4]heptan-5-yl}methanamine hydrochloride exhibits pH-dependent solubility. Like related spiro amines (e.g., MIDD0301), it demonstrates high solubility in acidic (pH < 3) and basic (pH > 8) conditions but precipitates at neutral pH due to zwitterionic formation .
Table 2: Solubility Profile
pH | Solubility (mM) |
---|---|
1.5 | 85.2 |
7.0 | 4.4 |
10.0 | 92.7 |
Spectroscopic Data
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H NMR (400 MHz, DO): δ 3.12 (m, 1H, spiro-H), 2.85 (d, 2H, CHNH), 1.98–1.45 (m, 8H, cycloheptane/cyclopropane) .
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IR (KBr): 3340 cm (N-H stretch), 2850 cm (C-H cyclopropane) .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the spiro ring size (e.g., 5- vs. 6-membered) to optimize pharmacokinetics .
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Targeted Drug Delivery: Encapsulation in pH-responsive nanoparticles to enhance solubility at physiological pH .
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Toxicological Profiling: Long-term toxicity studies in mammalian models to assess carcinogenic potential .
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